molecular formula C9H13NO5 B13978941 Propanedioic acid, (acetylimino)-, diethyl ester CAS No. 81357-07-5

Propanedioic acid, (acetylimino)-, diethyl ester

Cat. No.: B13978941
CAS No.: 81357-07-5
M. Wt: 215.20 g/mol
InChI Key: VVRHQNQHWYZYJN-UHFFFAOYSA-N
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Description

Propanedioic acid, (acetylimino)-, diethyl ester is a high-purity chemical reagent designed for specialized research and development purposes. As a derivative of malonic acid, this compound is characterized by the presence of an acetylimino group and diethyl ester functionalities, which are valuable for its reactivity and application in synthetic organic chemistry. It is expected to serve as a versatile building block for the synthesis of more complex molecules, potentially including heterocycles, pharmaceuticals, and functional materials. The diethyl ester group typically enhances the compound's solubility in organic solvents and facilitates various chemical transformations, such as alkylation and condensation reactions, following principles analogous to the classic malonic ester synthesis . The incorporated acetylimino group may lend itself to studies in developing novel enzyme inhibitors, ligands for metal complexes, or monomers for specialized polymers. Researchers can utilize this compound to explore new pathways in the development of active compounds for various scientific fields. The product is subject to rigorous quality control to ensure consistency and reliability in experimental results. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

CAS No.

81357-07-5

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

diethyl 2-acetyliminopropanedioate

InChI

InChI=1S/C9H13NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h4-5H2,1-3H3

InChI Key

VVRHQNQHWYZYJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Nitrosation and Reduction Route

A classical and well-documented preparation method involves the following stages:

  • Step 1: Formation of Diethyl Isonitrosomalonate
    Malonic acid diethyl ester is treated with sodium nitrite in acetic acid, leading to the formation of diethyl isonitrosomalonate (also called α-oximinomalonic acid diethyl ester). This intermediate contains the nitroso group essential for subsequent transformations.

  • Step 2: Reduction to Aminomalonate
    The isonitroso intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride. This step converts the nitroso group into an amino group, yielding aminomalonic acid diethyl ester.

  • Step 3: Acetylation to Form Diethyl Acetamidomalonate
    The aminomalonate is acetylated by treatment with acetic anhydride, producing the final compound, diethyl acetamidomalonate, with reported yields around 77% for the acetylation step.

Step Reagents and Conditions Product Yield (%)
1 Malonic acid diethyl ester + NaNO2 in Acetic acid Diethyl isonitrosomalonate Not specified
2 Reduction with Zn powder in Acetic acid/Acetic anhydride Aminomalonic acid diethyl ester Not specified
3 Acetylation with Acetic anhydride Diethyl acetamidomalonate 77

Alternative Synthetic Routes via Alkynylation and Cascade Reactions

Another sophisticated approach involves the synthesis of α-alkynyl-α-acetylimino malonates as intermediates, which can be further converted into conjugated allenyl esters and related structures under alkaline conditions. This method uses:

  • Diethyl ketomalonate as the starting material.
  • Reaction with N-(triphenylphosphoranylidene)acetamide to introduce the acetylimino group.
  • Subsequent addition of ethynyl lithium reagents at low temperatures (-78 °C) to form α-alkynyl-α-acetylimino malonates.
  • Alkaline hydrolysis and decarboxylation to generate conjugated allenyl esters.

This multi-step process requires careful temperature control and reaction time optimization to maximize yields and selectivity. For example, the hydrolysis and decarboxylation steps can take from minutes to several hours depending on the substrate and conditions.

Direct Condensation with Anilines to Form Amidoesters

A mechanistic study describes the preparation of amidoesters of propanedioic acid derivatives, including diethyl acetamidomalonate analogs, by direct condensation of diethyl malonate derivatives with aniline or substituted anilines in the presence of acetic anhydride and catalytic zinc chloride. Key findings include:

  • Heating a mixture of diethyl malonate derivatives, aniline, and acetic anhydride with ZnCl2 catalyst improves yields significantly compared to simple heating without catalyst.
  • The reaction proceeds through the formation of formamidine intermediates that rapidly convert to amidoesters.
  • Nucleophilicity of the aniline affects the reaction efficiency, with less nucleophilic anilines requiring continuous removal of ethanol to drive the reaction forward.
  • Side products such as ethoxymethylene derivatives and acetanilides can form but are minimized under optimized conditions.

This method highlights the importance of catalyst presence and reaction monitoring to achieve high-purity amidoesters structurally related to diethyl acetamidomalonate.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nitrosation-Reduction-Acetylation Malonic acid diethyl ester Sodium nitrite, zinc powder, acetic acid, acetic anhydride Well-established, moderate yield (77%) Multi-step, requires careful handling of nitroso intermediates
Alkynylation and Cascade Reactions Diethyl ketomalonate N-(triphenylphosphoranylidene)acetamide, ethynyl lithium, alkaline hydrolysis Enables access to conjugated esters and functionalized derivatives Requires low temperature control, longer reaction times
Direct Condensation with Anilines Diethyl malonate derivatives Aniline, acetic anhydride, ZnCl2 catalyst Catalyzed, relatively straightforward Sensitive to nucleophilicity of amines, side products possible

Research Findings and Practical Considerations

  • The nitrosation-reduction-acetylation route remains the most classical and widely referenced method, with documented yields and reproducibility.
  • The alkynylation route provides access to more complex derivatives and is useful for synthesizing conjugated allenyl esters, which may have specialized applications.
  • The condensation method with anilines offers a pathway to amidoesters structurally related to diethyl acetamidomalonate and demonstrates the influence of nucleophilicity and catalyst presence on product distribution.
  • Reaction monitoring by nuclear magnetic resonance spectroscopy and thin-layer chromatography is essential for optimizing yields and minimizing by-products.
  • Temperature control and choice of solvents (e.g., tetrahydrofuran, ethanol) are critical parameters influencing reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products Formed:

Mechanism of Action

The mechanism of action of propanedioic acid, (acetylimino)-, diethyl ester involves its ability to participate in nucleophilic substitution and addition reactions. The acetylamino group can be targeted by nucleophiles, leading to the formation of various substituted products. The compound can also undergo hydrolysis to release malonic acid derivatives, which are key intermediates in many biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences among key propanedioic acid diethyl ester derivatives:

Compound Name (IUPAC) Substituent at C2 Molecular Formula Key Applications Reference ID
Propanedioic acid, diethyl ester None (unsubstituted) C₇H₁₂O₄ Malonic ester synthesis, flavoring agents
Propanedioic acid, 2-ethyl-, diethyl ester Ethyl (-CH₂CH₃) C₉H₁₆O₄ Synthesis of branched carboxylic acids
Propanedioic acid, 2-(acetylamino)-, diethyl ester Acetylamino (-NHCOCH₃) C₉H₁₅NO₅ Amino acid analogs, pharmaceuticals
Propanedioic acid, bromomethyl-, diethyl ester Bromomethyl (-CH₂Br) C₇H₁₁BrO₄ Alkylating agents, polymer initiators
Propanedioic acid, bis(hydroxymethyl)-, diethyl ester Bis(hydroxymethyl) (-CH₂OH)₂ C₉H₁₆O₆ Crosslinking agents, biodegradable polymers
Propanedioic acid, 2-phthalimido-, diethyl ester Phthalimido (isoindole-1,3-dione) C₁₅H₁₅NO₆ Anticonvulsant drug synthesis

Physical and Chemical Properties

  • Diethyl ethylmalonate (ethyl): Log P ~1.5–2.0 (estimated based on alkyl chain addition) .
  • Molecular Weight : Ranges from 188.17 g/mol (diethyl malonate) to 305.28 g/mol (diethyl phthalimidomalonate) .

Research Findings and Key Studies

  • Bioactivity : Propanedioic acid diethyl esters in Melia azedarach plants demonstrated anti-inflammatory and antiasthmatic properties in preclinical studies .
  • Polymer Initiation : Bromomethyl-substituted derivatives (e.g., diethyl bromo(methyl)malonate) act as radical initiators in methyl methacrylate polymerization .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. GC-MS provides retention time (e.g., RT = 5.862) and fragmentation patterns (e.g., m/z peaks for acetylimino and ester groups) . For NMR, analyze 1H^1H and 13C^{13}C signals: ester carbonyls appear at ~165–175 ppm, while acetylimino protons resonate at δ 2.1–2.3 ppm. Cross-validate with IR spectroscopy for functional group confirmation (e.g., C=O stretches at 1740 cm1^{-1}) .

Q. How does the compound’s reactivity in nucleophilic acyl substitution reactions compare to other malonic esters?

  • Methodological Answer : The acetylimino group introduces steric and electronic effects, slowing nucleophilic attack compared to unsubstituted malonic esters. Kinetic studies using UV-Vis or 19F^{19}F-NMR can quantify reactivity. For example, monitor reaction rates with amines or Grignard reagents under controlled pH and solvent polarity (e.g., THF vs. DMF) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound’s reaction mechanisms?

  • Methodological Answer : Use hybrid QM/MM simulations to model transition states and compare with experimental kinetic isotope effects (KIE). For instance, discrepancies in ester hydrolysis rates may arise from solvent effects not accounted for in simulations. Validate with isotopic labeling (e.g., 18O^{18}O-tracing) to track reaction pathways .

Q. How should researchers address discrepancies in environmental persistence data when assessing ecological risks?

  • Methodological Answer : Conduct tiered biodegradation assays (OECD 301 series) under varying conditions (aerobic/anaerobic, pH, temperature). Compare half-life data from EPA reports (e.g., <60 days in water) with field studies. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, but validate with in vivo assays in model organisms (e.g., Daphnia magna) .

Q. What methodological considerations are critical when extrapolating in vitro toxicity data to in vivo models for this compound?

  • Methodological Answer : Account for metabolic differences using liver microsomal assays (e.g., S9 fraction) to identify reactive metabolites. Dose-response curves should align with physiologically based pharmacokinetic (PBPK) modeling. Ensure in vitro studies include negative controls (vehicle-only) and report exposure durations, as per EPA screening guidelines .

Q. How can the compound’s potential as a synthetic intermediate be expanded through derivatization, and what analytical challenges might arise?

  • Methodological Answer : Explore alkylation or acylation reactions to generate derivatives (e.g., bromomalonate analogs). Challenges include regioselectivity control—use directing groups or transition metal catalysts. Monitor by LC-MS for side products (e.g., diastereomers). For characterization, employ high-resolution MS and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Notes

  • Avoid using data from non-peer-reviewed platforms (e.g., ).
  • For spectral libraries, prioritize NIST Chemistry WebBook and EPA/NIH databases .
  • Address contradictions in hazard data by applying EPA’s screening criteria (Table C.5) to exclude off-topic or low-quality studies .

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